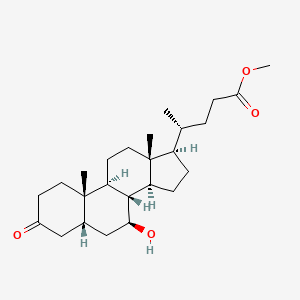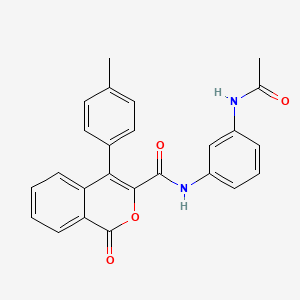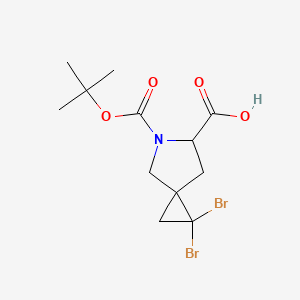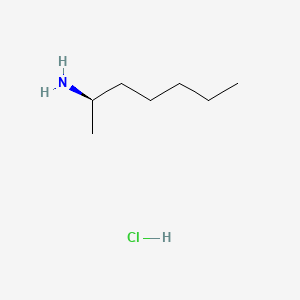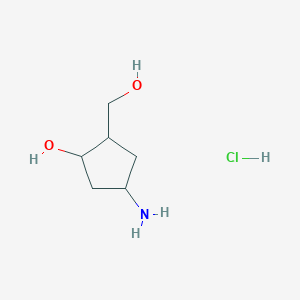![molecular formula C8H7BrN2O B12286607 (8-Bromoimidazo[1,2-a]pyridin-6-yl)methanol](/img/structure/B12286607.png)
(8-Bromoimidazo[1,2-a]pyridin-6-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8-Bromoimidazo[1,2-a]pyridin-6-yl)methanol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 8th position and a hydroxymethyl group at the 6th position makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Bromoimidazo[1,2-a]pyridin-6-yl)methanol typically involves the condensation of 2-aminopyridines with α-bromoketones. This reaction can be carried out under microwave irradiation, which provides a solvent- and catalyst-free method, resulting in good to excellent yields . The reaction conditions are relatively mild, making it an efficient and environmentally friendly approach.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromine-containing intermediates.
Chemical Reactions Analysis
Types of Reactions
(8-Bromoimidazo[1,2-a]pyridin-6-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: The major products include (8-Bromoimidazo[1,2-a]pyridin-6-yl)aldehyde and (8-Bromoimidazo[1,2-a]pyridin-6-yl)carboxylic acid.
Reduction: The major product is (8-Hydroxyimidazo[1,2-a]pyridin-6-yl)methanol.
Substitution: The major products depend on the nucleophile used, such as (8-Aminoimidazo[1,2-a]pyridin-6-yl)methanol or (8-Thioimidazo[1,2-a]pyridin-6-yl)methanol.
Scientific Research Applications
(8-Bromoimidazo[1,2-a]pyridin-6-yl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: The compound is investigated for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.
Industry: It is used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of (8-Bromoimidazo[1,2-a]pyridin-6-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxymethyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the bromine and hydroxymethyl groups.
(8-Chloroimidazo[1,2-a]pyridin-6-yl)methanol: Similar structure with a chlorine atom instead of bromine.
(8-Methylimidazo[1,2-a]pyridin-6-yl)methanol: Similar structure with a methyl group instead of bromine.
Uniqueness
(8-Bromoimidazo[1,2-a]pyridin-6-yl)methanol is unique due to the presence of the bromine atom, which can participate in various chemical reactions, and the hydroxymethyl group, which enhances its solubility and reactivity. These functional groups make it a versatile compound for synthetic and medicinal chemistry applications .
Properties
Molecular Formula |
C8H7BrN2O |
|---|---|
Molecular Weight |
227.06 g/mol |
IUPAC Name |
(8-bromoimidazo[1,2-a]pyridin-6-yl)methanol |
InChI |
InChI=1S/C8H7BrN2O/c9-7-3-6(5-12)4-11-2-1-10-8(7)11/h1-4,12H,5H2 |
InChI Key |
WJQRROJWLMKEHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)Br)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



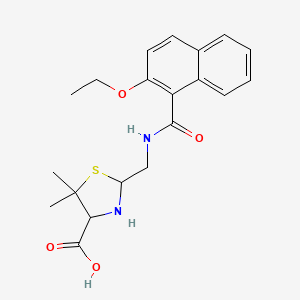

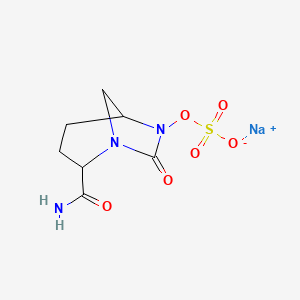
![2-[2-Bromo-5-(bromomethyl)phenyl]-1,3-dioxolane](/img/structure/B12286550.png)


![1-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-ethynylimidazole-4-carbonitrile](/img/structure/B12286564.png)
